molecular formula C20H17ClN4O4S B2518494 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide CAS No. 942011-02-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide

Cat. No.: B2518494
CAS No.: 942011-02-1
M. Wt: 444.89
InChI Key: LOWRLWFXNMSOCC-UHFFFAOYSA-N
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Description

This compound features a thiazole-5-carboxamide core substituted with a 4-methyl group, a 3-(3-chlorophenyl)ureido moiety at position 2, and a benzo[d][1,3]dioxol-5-ylmethyl group attached via the amide nitrogen. Its structure combines a thiazole heterocycle with a benzodioxole ring system, which is associated with diverse biological activities, including antiviral and enzyme-inhibitory properties .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4S/c1-11-17(18(26)22-9-12-5-6-15-16(7-12)29-10-28-15)30-20(23-11)25-19(27)24-14-4-2-3-13(21)8-14/h2-8H,9-10H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWRLWFXNMSOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic properties, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H18ClN3O3SC_{19}H_{18}ClN_3O_3S and has a molecular weight of approximately 393.88 g/mol. Its structure features a thiazole ring, a benzo[d][1,3]dioxole moiety, and a chlorophenyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₈ClN₃O₃S
Molecular Weight393.88 g/mol
SolubilitySoluble in DMSO
Melting PointNot yet determined

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with thiazole structures have shown promising results against various cancer cell lines.

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells through various pathways. In vitro studies demonstrated that it can induce apoptosis in human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) by activating caspase pathways .
  • Targeting Kinases : Some derivatives have been identified to inhibit key kinases involved in cancer progression. For example, compounds that interact with the ERK1/2 signaling pathway have shown enhanced cytotoxicity against tumor cells .

Cytotoxicity Studies

Cytotoxicity assays using the MTT method revealed that this compound has an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
A5498.10Doxorubicin0.877
MCF-710.79Bleomycin0.50

Study 1: Antiproliferative Activity

A study conducted on various thiazole derivatives demonstrated that modifications on the thiazole ring significantly impact anticancer activity. The study highlighted that this compound exhibited superior antiproliferative effects against multiple cancer cell lines compared to its analogs .

Study 2: Mechanistic Insights

In another investigation, the compound was subjected to Western blot analysis to elucidate its mechanism of action. The results indicated that it effectively inhibits the phosphorylation of key proteins involved in cell cycle regulation, thereby inducing cell cycle arrest at the G1 phase .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional similarities to other thiazole-carboxamide derivatives are analyzed below. Key differences in substituents and biological activities are highlighted.

Core Thiazole Derivatives
Compound Name Substituents Biological Activity/Data Reference
N-(benzo[d][1,3]dioxol-5-ylmethyl)benzo[d]thiazole-2-carboxamide Benzodioxolylmethyl group; benzo[d]thiazole core β1i = 19%, β5i = 23% (immunoproteasome inhibition)
2-(3-(4-Acetylphenyl)-ureido)-N-(3,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide (Compound 8) 3,4-Dichlorobenzyl; 4-acetylphenylureido Antiviral activity (targeting Flavivirus envelope proteins); m.p. 214–216°C
(E)-2-(3-(4-(1-(2-Carbamoylhydrazono)-ethyl)-phenyl)-ureido)-N-(2,4-dichlorobenzyl)-4-methylthiazole-5-carboxamide 2,4-Dichlorobenzyl; carbamoylhydrazono group Synthesized for antiviral screening; no explicit activity data provided

Key Observations :

  • The benzodioxolylmethyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to dichlorobenzyl analogs .
  • Ureido substituents at position 2 (e.g., 3-chlorophenyl vs. 4-acetylphenyl) influence target selectivity. For example, 4-acetylphenylureido derivatives show antiviral activity , while the 3-chlorophenyl group may favor immunomodulatory effects .
Benzodioxole-Containing Derivatives
Compound Name Structural Features Activity/Properties Reference
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26) Bromothiophene and methylaminoacetamide substituents Synthesized as a Salmonella pathogenicity inhibitor; IC₅₀ not reported
2-((5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide Thiadiazole-thioacetamide hybrid Acetylcholinesterase inhibitor (IC₅₀ = 12 µM)
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide Cyclopropanecarboxamide; 4-methylbenzoyl group No explicit activity data; structural focus on cyclopropane ring

Key Observations :

  • 3-Chlorophenyl ureido vs. trifluoromethylphenyl groups may modulate metabolic stability and off-target effects .
Physical Properties
Property Target Compound (Inferred) Compound 8 N-(benzo[d][1,3]dioxol-5-ylmethyl)benzo[d]thiazole-2-carboxamide
Melting Point ~200–220°C (estimated) 214–216°C Not reported
Solubility Low (lipophilic groups) Low (dichlorobenzyl group) Moderate (polar thiazole core)

Research Findings and Implications

  • Antiviral Activity : Dichlorobenzyl-substituted analogs (e.g., Compound 8) demonstrate activity against Flavivirus envelope proteins, though the target compound’s 3-chlorophenyl group may reduce antiviral efficacy .
  • Synthetic Challenges : The benzodioxole moiety requires inert atmosphere conditions (e.g., argon) during synthesis to prevent oxidation .

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